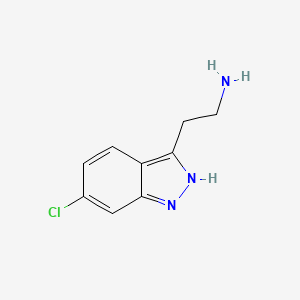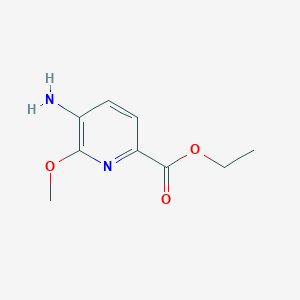![molecular formula C11H8N2O2 B11901378 [4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)
[4,4'-Bipyridine]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4’-Bipyridine]-3-carboxylic acid: is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its applications in coordination chemistry, where it serves as a ligand that can form complexes with various metal ions. The presence of the carboxylic acid group enhances its reactivity and potential for forming diverse chemical structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by metal complexes and often requires specific conditions such as elevated temperatures and the presence of a base.
Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3-carboxylic acid, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing catalysts like palladium or nickel complexes. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: [4,4’-Bipyridine]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different bipyridine derivatives with altered electronic properties.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides facilitate the formation of esters and amides.
Major Products: The major products formed from these reactions include various functionalized bipyridine derivatives, which can be further utilized in coordination chemistry and material science.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4,4’-Bipyridine]-3-carboxylic acid is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their electronic, magnetic, and catalytic properties .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, some bipyridine derivatives exhibit antimicrobial and anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, [4,4’-Bipyridine]-3-carboxylic acid is used in the production of advanced materials, including polymers and supramolecular structures. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic devices .
Mécanisme D'action
The mechanism of action of [4,4’-Bipyridine]-3-carboxylic acid primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enabling various catalytic and electronic applications. The carboxylic acid group enhances its binding affinity and stability in complex structures .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another bipyridine isomer, commonly used as a ligand in coordination chemistry.
3,3’-Bipyridine: Known for its unique electronic properties and applications in material science.
4,4’-Bipyridine: The parent compound without the carboxylic acid group, widely used in the synthesis of coordination polymers.
Uniqueness: [4,4’-Bipyridine]-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its reactivity and potential for forming diverse chemical structures. This functional group allows for additional modifications and applications, distinguishing it from other bipyridine isomers .
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
4-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,(H,14,15) |
Clé InChI |
RWLRKVQYQCCKMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=C(C=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11901300.png)

![(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid](/img/structure/B11901315.png)

![Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)

![4-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B11901357.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)





